Alcohol araquidonílico

Descripción general

Descripción

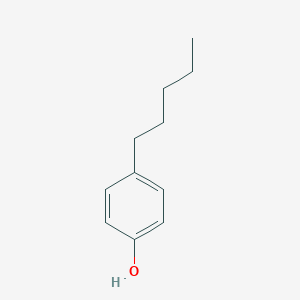

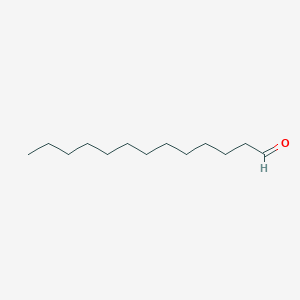

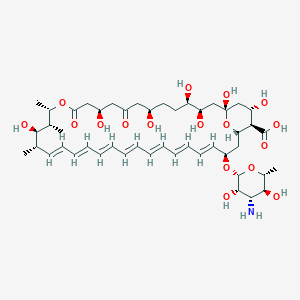

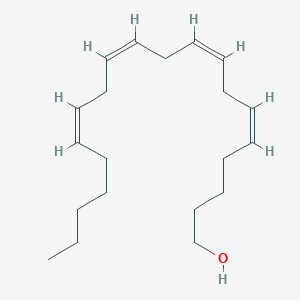

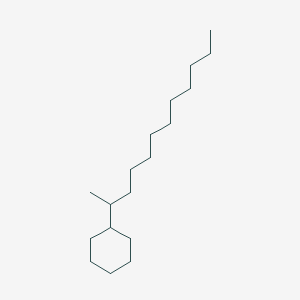

El alcohol araquidónico, también conocido como 5-cis,8-cis,11-cis,14-cis-eicosatetraenol, es un alcohol graso insaturado de cadena larga. Se deriva del ácido araquidónico, un ácido graso poliinsaturado omega-6. El alcohol araquidónico se encuentra raramente en aceites naturales y generalmente se sintetiza en el laboratorio. Tiene aplicaciones significativas en varios campos científicos debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

El alcohol araquidónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sustrato para la síntesis de varios lípidos de éter, que tienen funciones beneficiosas.

Biología: El alcohol araquidónico está involucrado en el estudio del metabolismo de los lípidos y las vías de señalización.

Safety and Hazards

Mecanismo De Acción

El alcohol araquidónico ejerce sus efectos a través de varios objetivos moleculares y vías. Está involucrado en el metabolismo del ácido araquidónico, que es un precursor de varios lípidos bioactivos, incluidas las prostaglandinas, los leucotrienos y las tromboxanos. Estos lípidos juegan papeles cruciales en la inflamación, la respuesta inmune y otros procesos fisiológicos .

Análisis Bioquímico

Biochemical Properties

Arachidonyl alcohol is derived from arachidonic acid, which is a key component of the endocannabinoid system (ECS). The main endocannabinoids, such as anandamide (arachidonoylethanolamide) and 2-arachidonoylglycerol, are small molecules derived from arachidonic acid . These endocannabinoids bind to a family of G-protein-coupled receptors, including the cannabinoid CB1 receptor, which is densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .

Cellular Effects

Arachidonyl alcohol and its derivatives play critical roles in cell physiology and are involved in the development of disease . Its metabolites, predominantly prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids, have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Arachidonyl alcohol exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of endocannabinoids, which serve as retrograde signaling messengers in GABAergic and glutamatergic synapses, as well as modulators of postsynaptic transmission, interacting with other neurotransmitters, including dopamine .

Temporal Effects in Laboratory Settings

It is known that endocannabinoids, which are derived from arachidonic acid, are released upon demand from lipid precursors in a receptor-dependent manner . This suggests that the effects of Arachidonyl alcohol could change over time depending on the cellular environment and demand for endocannabinoids.

Dosage Effects in Animal Models

Animal models have been used to study the effects of endocannabinoids, which are derived from arachidonic acid . These studies have provided insights into the effects of these compounds at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Arachidonyl alcohol is involved in the endocannabinoid system, which is a complex metabolic pathway. The main endocannabinoids are small molecules derived from arachidonic acid . These endocannabinoids are synthesized from diacylglycerol (DAG) after membrane depolarization and Gq-coupled receptor activation .

Transport and Distribution

Endocannabinoids, derived from arachidonic acid, are transported into cells by a specific uptake system and degraded by two well-characterized enzymes, the fatty acid amide hydrolase and the monoacylglycerol lipase . This suggests that Arachidonyl alcohol and its derivatives could be similarly transported and distributed within cells and tissues.

Subcellular Localization

The enzymes involved in the synthesis and degradation of endocannabinoids, which are derived from arachidonic acid, have been found to be localized in specific subcellular compartments . This suggests that Arachidonyl alcohol could also be localized in specific compartments or organelles within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El alcohol araquidónico se puede sintetizar mediante la reducción química del ácido araquidónico. Un método común implica el uso de hidruro de litio y aluminio (LiAlH4) en éter dietílico seco como agente reductor. Este proceso reduce el grupo carboxilo del ácido araquidónico a un grupo hidroxilo sin alterar la posición o configuración de los dobles enlaces .

Métodos de producción industrial

Si bien la producción a escala de laboratorio de alcohol araquidónico está bien documentada, la ampliación de este proceso para aplicaciones industriales presenta desafíosPor ejemplo, se ha identificado una nueva cepa de especies de Acinetobacter que puede convertir eficazmente el ácido araquidónico en alcohol araquidónico, acumulando el producto dentro de las células como un éster de cera .

Análisis De Reacciones Químicas

Tipos de reacciones

El alcohol araquidónico experimenta varias reacciones químicas, que incluyen:

Oxidación: El alcohol araquidónico se puede oxidar para formar los aldehídos y ácidos carboxílicos correspondientes.

Reducción: El compuesto se puede reducir aún más para formar alcoholes saturados.

Sustitución: El alcohol araquidónico puede participar en reacciones de sustitución, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El hidruro de litio y aluminio (LiAlH4) se usa comúnmente para reacciones de reducción.

Sustitución: Reactivos como el cloruro de tionilo (SOCl2) se pueden usar para reemplazar el grupo hidroxilo con un átomo de cloro.

Principales productos formados

Oxidación: Ácido araquidónico y otros ácidos carboxílicos.

Reducción: Alcoholes grasos saturados.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

El alcohol araquidónico se puede comparar con otros compuestos similares, como:

Anandamina (araquidonoiletanolamida): Ambos se derivan del ácido araquidónico y actúan como ligandos para los receptores cannabinoides.

2-Araquidonoilglicerol: Otro endocannabinoide que interactúa con los receptores cannabinoides.

Ácido araquidónico: El precursor del alcohol araquidónico y otros lípidos bioactivos.

El alcohol araquidónico es único debido a su estructura específica y la presencia de múltiples dobles enlaces cis, que confieren propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCZSBDKXGAGM-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447409 | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13487-46-2 | |

| Record name | Arachidonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between arachidonic acid and arachidonyl alcohol?

A1: Arachidonyl alcohol is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. While arachidonic acid itself can influence cellular processes, arachidonyl alcohol represents a specific structural modification with distinct biological activity.

Q2: Does arachidonyl alcohol impact ion channel activity?

A4: Yes, arachidonic acid, but not arachidonyl alcohol, has been observed to modulate the delayed rectifier potassium ion current (IK) in rat pulmonary arterial myocytes. [] This modulation manifests as an initial increase in current amplitude followed by an accelerated current decay, suggesting a dual effect on IK activation and inactivation kinetics. Importantly, this effect appears to be structure-dependent, as the inhibitory potency of various fatty acids on IK correlated with the number of double bonds. Furthermore, the effect was mimicked by a protein kinase C (PKC) stimulator and blocked by PKC inhibitors, suggesting the involvement of PKC-dependent phosphorylation in this process. []

Q3: Are there cosmetic applications for arachidonyl alcohol?

A5: While not a primary ingredient, arachidonyl alcohol is listed as a potential component within an oil-in-water emulsion designed for cosmetic purposes. [] This composition aims to improve the sensory experience and stability of the cosmetic product, potentially contributing to its overall performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)